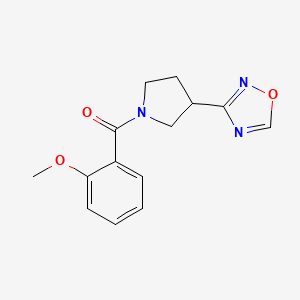

(3-(1,2,4-Oxadiazol-3-il)pirrolidin-1-il)(2-metoxifenil)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

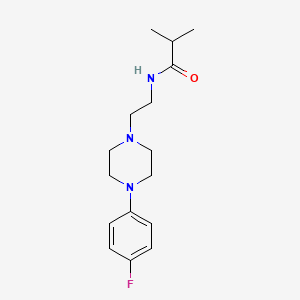

“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone” is a compound that has been studied for its potential biological activities . It is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic molecule with two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound has been designed, synthesized, and biologically evaluated as a novel potent GPBAR1 agonist .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone”, involves the design and creation of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives . A series of these compounds were synthesized and their composition and structures were assessed using elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación

- Los químicos medicinales han explorado este marco, lo que ha llevado al descubrimiento de varios fármacos que contienen la unidad 1,2,4-oxadiazol .

- Los investigadores han sintetizado derivados de este compuesto y evaluado su afinidad por receptores específicos, como los receptores σ1 y σ2 .

- Estos compuestos se han sintetizado y probado para determinar su eficacia contra diversos patógenos .

- Se ha investigado su potencial como pesticidas químicos de bajo riesgo para el manejo de enfermedades de las plantas .

- Los investigadores exploran sus interacciones con enzimas específicas y evalúan los efectos inhibitorios .

Descubrimiento de fármacos y química medicinal

Actividad antimicrobiana

Agentes anticancerígenos

Actividades biológicas agrícolas

Inhibidores enzimáticos

Materiales centelleantes e industria de colorantes

En resumen, el compuesto (3-(1,2,4-Oxadiazol-3-il)pirrolidin-1-il)(2-metoxifenil)metanona es prometedor en diversos ámbitos científicos, desde el descubrimiento de fármacos hasta la agricultura. Los investigadores continúan explorando su potencial, y sus propiedades bioisostéricas lo convierten en un área de estudio emocionante . ¡Si necesita más detalles o tiene más preguntas, no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, overcoming the lack of selectivity seen with many bile acid derivatives . The compound induces the mRNA expression of the GPBAR1 target gene pro-glucagon .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it could be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels, increases insulin sensitivity, and enhances energy expenditure . These effects make it a potential therapeutic agent for metabolic and inflammatory diseases.

Propiedades

IUPAC Name |

(2-methoxyphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-19-12-5-3-2-4-11(12)14(18)17-7-6-10(8-17)13-15-9-20-16-13/h2-5,9-10H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNHEZSIFNCEPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2416282.png)

![N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide](/img/structure/B2416283.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)

methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2416293.png)

![2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2416294.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2416305.png)